(3-Aminooxolan-3-YL)methanol
Overview
Description
(3-Aminooxolan-3-yl)methanol: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol 3-aminotetrahydro-3-furanyl methanol . This compound is characterized by its unique structure, which includes an oxolane ring (a cyclic ether) with an amino group and a methanol moiety attached to the same carbon atom.
Synthetic Routes and Reaction Conditions:
Starting from Tetrahydrofuran (THF): One common synthetic route involves the amination of tetrahydrofuran. The reaction typically involves the use of ammonia or an amine source under acidic or basic conditions to introduce the amino group at the 3-position of the oxolane ring.
Reduction of Oximes: Another method involves the reduction of oximes derived from corresponding ketones or aldehydes. This process often uses reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
(3-Aminooxolan-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-nitrooxolan-3-yl)methanol .
Reduction: The compound can be reduced to form 3-amino-3-hydroxymethyltetrahydrofuran .
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds
Reduction: Amino alcohols
Substitution: Esters and ethers
Scientific Research Applications
(3-Aminooxolan-3-yl)methanol: has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Aminooxolan-3-yl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-aminotetrahydrofuran
3-hydroxymethyltetrahydrofuran
3-aminooxetane
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Biological Activity
(3-Aminooxolan-3-YL)methanol, also known by its CAS number 1132878-81-9, is a compound with notable biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 103.12 g/mol
- Purity : Typically >95%
- Storage Conditions : Keep in a dark place at temperatures between 2-8°C
Safety Information
This compound is classified under various hazard statements indicating it may be harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) .
This compound exhibits several biological activities through its interaction with various molecular targets:
- GABA Transporters : Research indicates that derivatives of this compound can function as inhibitors of GABA uptake, affecting neurotransmitter balance and potentially offering therapeutic benefits in neuropathic pain models .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects .
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been observed to induce apoptosis in certain cancer cell lines, suggesting potential anticancer properties .
Case Studies
- Neuropathic Pain Models : In vivo studies demonstrated that certain derivatives of this compound exhibited antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits .
- Anticancer Activity : A study highlighted the ability of the compound to inhibit cancer cell proliferation by disrupting the cell cycle and promoting apoptosis, indicating its potential as a therapeutic agent in oncology .
Summary of Key Studies
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic avenues:
- Neuropathic Pain Management : Its role as a GABA transporter inhibitor positions it as a candidate for treating neuropathic pain conditions.
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells may lead to its development as an anticancer agent.
- Metabolic Disorders : Given its enzyme inhibitory properties, it could be explored for managing metabolic syndromes.
Properties
IUPAC Name |
(3-aminooxolan-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSWNKHXFWIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132878-81-9 | |
Record name | (3-aminooxolan-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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